2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol involves multiple steps:
Initial Reaction: The starting material is reacted with isopropanol and n-hexane in a 5:1 ratio.
Filtration and Carbon Treatment: The solution is treated with activated carbon and filtered.
Cooling and Precipitation: The filtrate is cooled to 0°C, and a 50% isopropanol solution is added slowly to precipitate the product.
Filtration and Drying: The precipitate is filtered and washed with 50% isopropanol solution, followed by vacuum drying at 40°C.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Substitution reactions are possible with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a reference compound in studying SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Primarily used in the treatment of type 2 diabetes, showing promising results in clinical trials.
Industry: Utilized in the development of new antidiabetic drugs.
Mechanism of Action
The compound exerts its effects by inhibiting SGLT2, a protein responsible for glucose reabsorption in the kidneys. By selectively inhibiting SGLT2, it reduces renal glucose reabsorption, increases urinary glucose excretion, and lowers plasma glucose levels. This mechanism involves binding to the SGLT2 protein and blocking its function, leading to improved glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Canagliflozin: Also an SGLT2 inhibitor used for type 2 diabetes treatment.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects
Uniqueness
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol is unique due to its high selectivity for SGLT2 over SGLT1, resulting in fewer side effects and better efficacy in glucose control. Its molecular structure allows for potent inhibition with minimal off-target effects .
Properties
IUPAC Name |
2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSOLWOTCHFFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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